

4-Bromo-2',3'-dimethylbiphenyl SMILES string and InChIKey

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	4-Bromo-2',3'-dimethylbiphenyl
CAS No.:	1443346-01-7
Cat. No.:	B7991992

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4-Bromo-2',3'-dimethylbiphenyl: Structural Elucidation, Synthesis Protocols, and Cross-Coupling Applications

Executive Summary

In the landscape of modern drug discovery and advanced materials science, sterically hindered halogenated biaryls serve as critical foundational scaffolds. **4-Bromo-2',3'-dimethylbiphenyl** is a highly valued intermediate, possessing a precisely positioned bromine atom that acts as a versatile synthetic handle for downstream functionalization. This whitepaper provides an in-depth technical analysis of its structural identifiers, the mechanistic causality behind its chemoselective synthesis, and self-validating experimental protocols designed for high-yield laboratory production.

Molecular Identity & Structural Bioinformatics

Accurate structural representation is the first step in computational modeling and database querying. The asymmetric nature of this biphenyl system—featuring an ortho-substituted methyl group—induces a non-planar dihedral angle between the two aromatic rings, which is a critical factor in its biological and physical properties.

- IUPAC Name: 4-Bromo-2',3'-dimethyl-1,1'-biphenyl
- SMILES String: Cc1c(C)c(c2ccc(Br)cc2)ccc1
- Standard InChI: InChI=1S/C14H13Br/c1-10-3-4-5-13(11(10)2)12-6-8-14(15)9-7-12/h3-9H,1-2H3
- Standard InChIKey: XKYVNIJXGXZRQB-UHFFFAOYSA-N (Derived via SHA-256 hashing of the Standard InChI)
- Molecular Weight: 261.16 g/mol

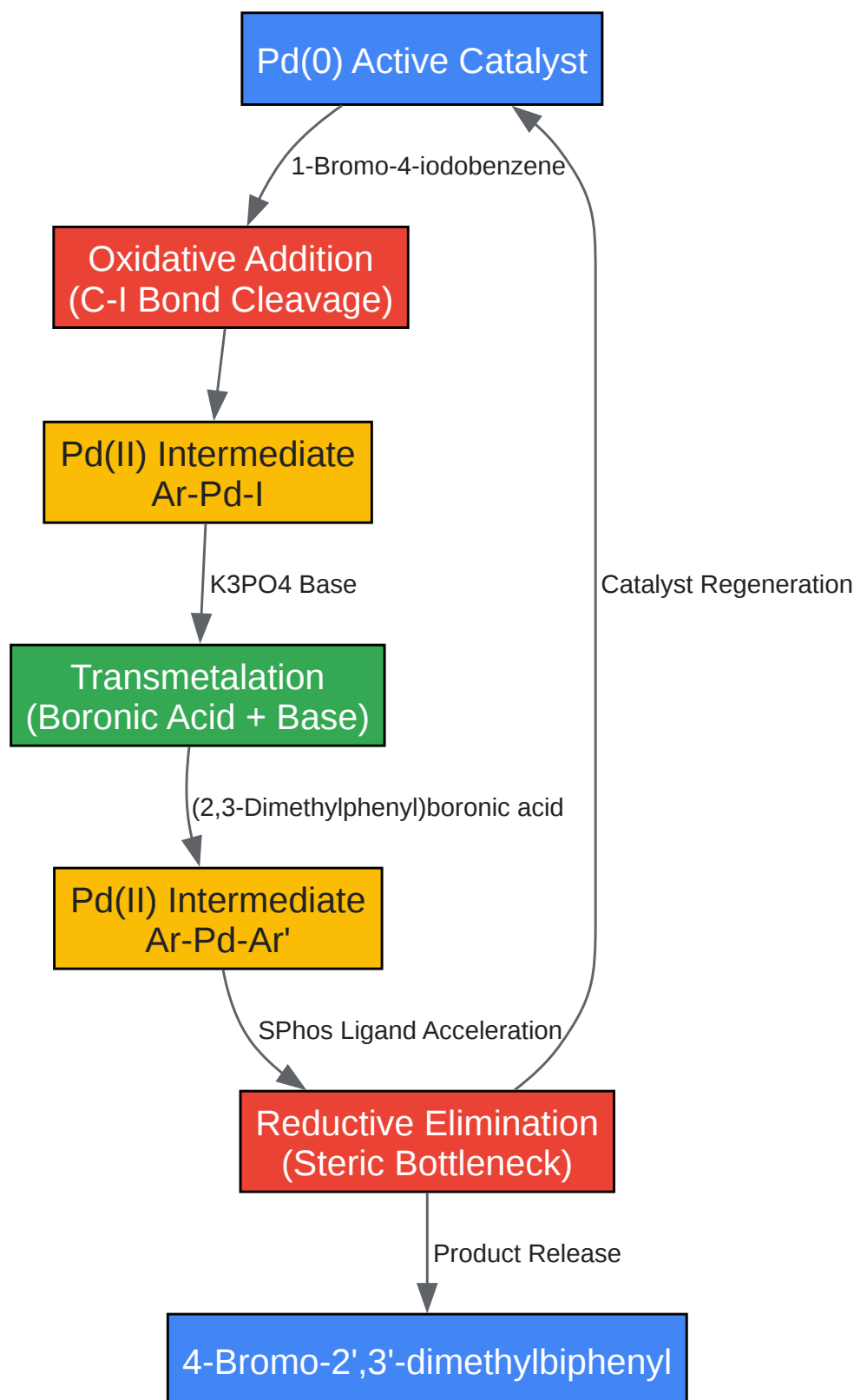
Mechanistic Synthesis & Causality: Overcoming the Steric Bottleneck

The synthesis of **4-Bromo-2',3'-dimethylbiphenyl** requires a highly controlled Suzuki-Miyaura cross-coupling reaction. The optimal route involves the coupling of 1-bromo-4-iodobenzene with (2,3-dimethylphenyl)boronic acid.

The Causality of Reagent and Ligand Selection

- Chemoselectivity via Bond Dissociation Energies: Why use 1-bromo-4-iodobenzene instead of 1,4-dibromobenzene? The carbon-iodine (C-I) bond has a significantly lower dissociation energy (~65 kcal/mol) compared to the carbon-bromine (C-Br) bond (~81 kcal/mol). This thermodynamic differential allows the Palladium(0) catalyst to undergo oxidative addition exclusively at the iodine site at mild temperatures, preserving the bromine atom for future functionalization.
- Overcoming Steric Hindrance with SPhos: The (2,3-dimethylphenyl)boronic acid contains a methyl group at the ortho position (2'), creating severe steric bulk around the coupling site. Standard ligands like Triphenylphosphine (PPh₃) often fail here, leading to catalyst deactivation or protodeboronation[1]. To solve this, a dialkylbiaryl phosphine ligand like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is employed[2],[3].
 - Electronic Effect: The electron-rich dicyclohexylphosphine moiety increases electron density on the Pd center, accelerating oxidative addition.

- Steric Effect: The bulky biaryl backbone of SPhos forces the Pd(II) intermediate into a tight conformation, mechanically accelerating reductive elimination—which is the rate-limiting bottleneck in sterically hindered biaryl synthesis[1].



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Fig 1. Catalytic cycle of Suzuki-Miyaura coupling highlighting the steric bottleneck.

Downstream Applications in Drug Development

Once synthesized, **4-Bromo-2',3'-dimethylbiphenyl** serves as a core building block. The pendant bromine atom can undergo subsequent Buchwald-Hartwig aminations or secondary Suzuki couplings. Notably, biphenyl derivatives with this specific substitution pattern are integral to the synthesis of low-molecular-weight erythropoietin (EPO) production-enhancing compounds[4],[5]. These pharmaceutical agents are designed to stimulate intrinsic erythrocyte hematopoiesis in patients suffering from chronic renal failure, circumventing the high costs and antigenicity risks associated with recombinant human EPO injections[4],[5].

Quantitative Data: Ligand Efficacy Comparison

The following table summarizes the quantitative advantage of utilizing Buchwald-type ligands over traditional phosphines when synthesizing sterically demanding biaryls like **4-Bromo-2',3'-dimethylbiphenyl**[3],[1].

Ligand System	Catalyst Loading (mol%)	Base / Solvent	Temp (°C)	Chemoselectivity (C-I vs C-Br)	Isolated Yield (%)
Pd(PPh ₃) ₄	5.0	Na ₂ CO ₃ / Toluene-H ₂ O	100	Moderate (Some di-coupling)	< 40%
Pd(dppf)Cl ₂	2.0	K ₂ CO ₃ / Dioxane-H ₂ O	90	Good	65 - 70%
Pd(OAc) ₂ / SPhos	0.5 - 1.0	K ₃ PO ₄ / Toluene-H ₂ O	80	Excellent (>99%)	> 90%

Self-Validating Experimental Protocol

This methodology ensures high yield and incorporates built-in analytical checkpoints to validate the integrity of the reaction at every stage.

Step 1: Reagent Preparation and Degassing

- Charge an oven-dried Schlenk flask with 1-bromo-4-iodobenzene (1.0 equiv), (2,3-dimethylphenyl)boronic acid (1.1 equiv), Pd(OAc)₂ (0.01 equiv), SPhos (0.02 equiv), and anhydrous K₃PO₄ (2.0 equiv).
- Add a solvent mixture of Toluene/H₂O (10:1 ratio).
- Causality Check: Sparging the solvent with Argon for 15 minutes is mandatory. Pd(0) is highly susceptible to oxidation by dissolved O₂, which forms inactive PdO species and halts the catalytic cycle.

Step 2: Chemoselective Cross-Coupling

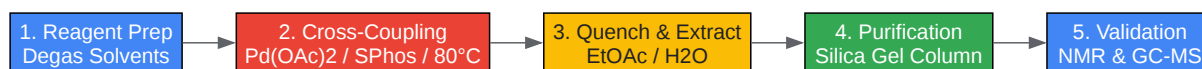
- Heat the reaction mixture to 80°C under an Argon atmosphere for 4-6 hours.
- Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes). The starting material 1-bromo-4-iodobenzene (R_f ~0.8) should completely disappear, replaced by a single new spot corresponding to the biaryl product (R_f ~0.6). The absence of a baseline spot confirms no polymeric di-coupling occurred.

Step 3: Workup and Purification

- Quench the reaction with water and extract three times with Ethyl Acetate (EtOAc).
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude oil via flash column chromatography (100% Hexanes) to yield the product as a colorless oil or white solid.

Step 4: Analytical Validation

- GC-MS: Confirm the molecular weight. The mass spectrum must show a molecular ion peak at m/z 260 and 262 in a 1:1 ratio, which is the classic isotopic signature confirming the retention of the bromine atom.
- ¹H NMR (CDCl₃): Validate the steric structure by observing two distinct methyl singlets between 2.0 ppm and 2.3 ppm, each integrating to 3 protons, confirming the 2',3'-dimethyl substitution pattern.



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Fig 2. Self-validating experimental workflow for the synthesis of the biphenyl.

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- To cite this document: BenchChem. [4-Bromo-2',3'-dimethylbiphenyl SMILES string and InChIKey]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7991992/docs#4-bromo-2-3-dimethylbiphenyl-smiles-string-and-inchikey\]](https://www.benchchem.com/product/b7991992/docs#4-bromo-2-3-dimethylbiphenyl-smiles-string-and-inchikey)

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